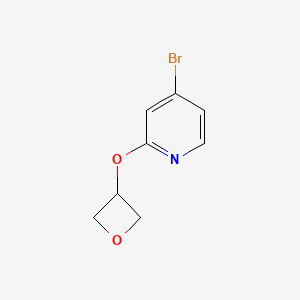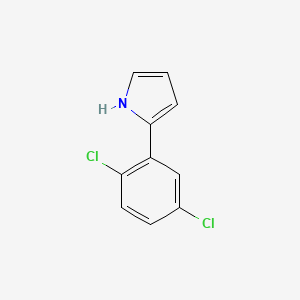
2-(2,5-Dichlorophenyl)pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dichlorophenyl)pyrrole is an organic compound belonging to the pyrrole family, characterized by a pyrrole ring substituted with a 2,5-dichlorophenyl group. Pyrroles are heterocyclic aromatic organic compounds, and their derivatives are known for their significant roles in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dichlorophenyl)pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran reacts with an amine in the presence of a catalyst such as iron (III) chloride . Another method includes the condensation of substituted carbamates with 2,5-dimethoxytetrahydrofuran .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(2,5-Dichlorophenyl)pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic substitution reactions are common, where substituents on the pyrrole ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide or potassium permanganate are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under mild conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrroles, pyrrole oxides, and reduced pyrrole derivatives .
Scientific Research Applications
2-(2,5-Dichlorophenyl)pyrrole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,5-Dichlorophenyl)pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
- 1-(3,5-Dichlorophenyl)-2,5-dimethylpyrrole
- 2,5-Dimethyl-1-phenyl-3-pyrrolecarboxaldehyde
- 1-Phenyl-3-pyrrolecarboxaldehyde
Comparison: 2-(2,5-Dichlorophenyl)pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
Molecular Formula |
C10H7Cl2N |
|---|---|
Molecular Weight |
212.07 g/mol |
IUPAC Name |
2-(2,5-dichlorophenyl)-1H-pyrrole |
InChI |
InChI=1S/C10H7Cl2N/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10/h1-6,13H |
InChI Key |
IJDQWDJHITXMQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




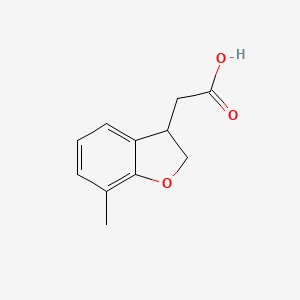

![(1R,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B11720717.png)

![3-Methyl-5-(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11720726.png)
![4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine](/img/structure/B11720736.png)
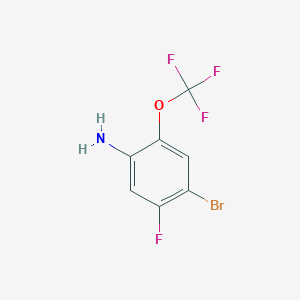


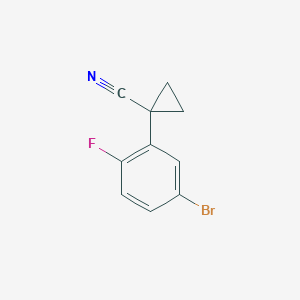
![(R)-2-methyl-N-[(thiophen-2-yl)methylidene]propane-2-sulfinamide](/img/structure/B11720759.png)
